molecular formula C18H20N2O5S B2801501 N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide CAS No. 2034481-62-2

N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide

Cat. No.: B2801501
CAS No.: 2034481-62-2
M. Wt: 376.43
InChI Key: QZCZUVSXJFVMLD-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
  • 2-(1,3-benzodioxol-5-yl)-2-hydroxy-acetic acid

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCZUVSXJFVMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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